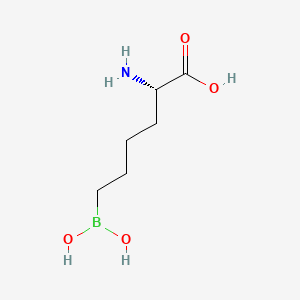

2(s)-Amino-6-boronohexanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-6-boronohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKKMXCOJQIYAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430749 | |

| Record name | 6-borono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222638-65-5 | |

| Record name | 6-Borono-L-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-borono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BORONO-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of an Arginase Inhibitor: A Technical History of 2(S)-Amino-6-boronohexanoic Acid (ABH)

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to 2(S)-Amino-6-boronohexanoic acid (ABH), a cornerstone inhibitor of the arginase enzyme. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details seminal synthetic and analytical methodologies, and visualizes the biochemical pathways and experimental workflows central to the study of ABH.

Discovery and Conceptualization

The development of this compound (ABH) is a prime example of structure-based drug design, rooted in a deep understanding of the arginase enzyme's catalytic mechanism. Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). This reaction is a critical component of the urea cycle and also plays a significant role in regulating the bioavailability of L-arginine, a substrate it shares with nitric oxide synthase (NOS). The competition between arginase and NOS for L-arginine makes arginase a compelling therapeutic target for conditions where nitric oxide production is dysregulated, such as in cardiovascular and immunological disorders.[1][2]

The conceptual leap leading to ABH was the observation that the tetrahedral borate (B1201080) anion (B(OH)₄⁻) is a modest, noncompetitive inhibitor of arginase.[3][4] In 1997, the research groups of David W. Christianson and David E. Ash reported in the Journal of the American Chemical Society that the X-ray crystal structure of a ternary complex of arginase, the product L-ornithine, and borate revealed that the borate anion mimics the tetrahedral transition state of the arginine hydrolysis reaction.[3][4] This insight provided a blueprint for a high-affinity inhibitor. The hypothesis was that replacing the planar guanidinium (B1211019) group of L-arginine with a boronic acid moiety would create a molecule that, upon binding to the active site, would be attacked by the metal-bridging hydroxide (B78521) ion, forming a tetrahedral boronate that structurally resembles the catalytic transition state.[3] This led to the design and synthesis of ABH, the first boronic acid-based analogue of arginine, which proved to be one of the most potent arginase inhibitors reported at the time.[3]

Quantitative Inhibitory Activity

ABH has been extensively characterized for its inhibitory potency against the two primary mammalian arginase isoforms, Arginase I (ARG1) and Arginase II (ARG2), across various species. The following table summarizes key quantitative data from the literature.

| Parameter | Enzyme Source | Value | Assay Conditions (pH) | Reference |

| Kd | Human Arginase I | 5 nM | pH 8.5 | [5] |

| Kd | Rat Liver Arginase | ≤ 0.1 µM | pH 7.5 and 9.0 | [3] |

| Ki | Human Arginase I | 88 nM | pH 7.4 | [5] |

| Ki | Human Arginase II | 8.5 nM | pH 9.5 | [5] |

| Ki | Human Arginase II | 0.25 µM | pH 7.5 | [5] |

| IC50 | Human Arginase I | 223 nM | Not Specified | |

| IC50 | Human Arginase I | 800 nM | Not Specified | [6] |

| IC50 | Human Arginase I | 1.45 µM | Not Specified | [5][6] |

| IC50 | Human Arginase II | 290 nM | Not Specified | |

| IC50 | Human Arginase II | 509 nM | Not Specified | |

| IC50 | Rat Liver Arginase | 0.8 µM | Not Specified |

Experimental Protocols

Original Synthesis of this compound (Baggio et al., 1997)

The initial synthesis of ABH was a multi-step process starting from N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester, which resulted in a low overall yield of 1.3%.[3]

Step-by-Step Methodology:

-

Reduction: The ethyl carbonate anhydride (B1165640) of N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester (1) is reduced using sodium borohydride (B1222165) to yield the primary alcohol (2) in 45% yield.

-

Oxidation: The alcohol (2) undergoes Swern oxidation to produce the corresponding aldehyde (3). This intermediate is used directly in the next step without further purification.

-

Wittig Reaction: The crude aldehyde (3) is treated with triphenylphosphonium methylide in a Wittig reaction to form the olefin (4). The yield over these two steps is 22%.

-

Hydroboration: The olefin (4) is subjected to hydroboration-oxidation using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with pinanediol to yield the protected boronate ester (5).

-

Deprotection: Complete deprotection of all protecting groups (Boc, t-butyl ester, and pinanediol) is achieved using boron trichloride (B1173362) (BCl₃) to give the final product, this compound (6), as a white semi-crystalline solid in 42% yield.

Improved High-Yield Synthesis of ABH (Vadon-Legoff et al., 2005)

A more efficient, three-step synthesis was later developed, affording ABH in a much-improved 50% overall yield.[7]

Step-by-Step Methodology:

-

Complex Formation: A Ni(II) complex is formed from the Schiff base of glycine (B1666218) and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB).

-

Alkylation: The key step involves the alkylation of this Ni(II) complex with pinacol (B44631) 4-bromobutylboronate. This reaction proceeds with good diastereoisomeric excess.

-

Hydrolysis: Acidic hydrolysis of the resulting complex cleaves the Schiff base and liberates this compound (ABH). A key advantage of this method is the quantitative recovery of the chiral auxiliary (BPB).

Arginase Activity Inhibition Assay (Colorimetric)

The inhibitory effect of ABH on arginase activity is commonly determined by measuring the amount of urea produced from the hydrolysis of L-arginine. Several commercial kits are available for this purpose.[8][9][10][11]

General Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), reconstitute purified arginase enzyme, L-arginine substrate, and the test inhibitor (ABH) to desired concentrations.

-

Enzyme Activation: Pre-incubate the arginase enzyme with a cofactor, typically MnCl₂, as manganese ions are essential for catalytic activity.

-

Inhibitor Pre-incubation: Incubate the activated arginase enzyme with various concentrations of ABH for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the L-arginine substrate to the enzyme-inhibitor mixture.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction, often by the addition of a strong acid.

-

Urea Detection: Add a chromogen solution that reacts specifically with the urea produced. This reaction typically requires heating (e.g., 90-100°C) and results in a colored product.

-

Measurement: Cool the reaction mixture and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 450-570 nm, depending on the specific chromogen used).

-

Calculation: Determine the concentration of urea produced from a standard curve. Calculate the percent inhibition for each ABH concentration and determine the IC₅₀ value.

Visualized Pathways and Workflows

Signaling Pathway: L-Arginine Metabolism

The following diagram illustrates the metabolic fate of L-arginine, highlighting the competition between Arginase and Nitric Oxide Synthase (NOS) and the inhibitory action of ABH.

Caption: L-Arginine metabolic pathway showing competitive utilization by Arginase and NOS.

Experimental Workflow: Arginase Inhibition Assay

The diagram below outlines the typical workflow for assessing the inhibitory potency of a compound like ABH against arginase.

Caption: Workflow for a colorimetric arginase inhibition assay.

References

- 1. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of Mn2+2-Arginase by Borate Leads to the Design of a Transition State Analogue Inhibitor, this compound | Scilit [scilit.com]

- 5. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

The Unraveling of Arginase Inhibition: A Technical Guide to the Mechanism of Action of 2(S)-Amino-6-boronohexanoic Acid (ABH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2(S)-Amino-6-boronohexanoic acid (ABH) is a highly potent and specific competitive inhibitor of both arginase I and arginase II isoforms.[1][2] Its mechanism of action is rooted in its structural mimicry of the natural substrate, L-arginine. The boronic acid moiety of ABH acts as a transition-state analogue, targeting the binuclear manganese center within the arginase active site.[1] This interaction leads to the formation of a stable tetrahedral boronate ion, effectively blocking the enzyme's catalytic activity.[1] By inhibiting arginase, ABH modulates the bioavailability of L-arginine, shunting it away from the urea (B33335) cycle and towards the nitric oxide synthase (NOS) pathway. This results in increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[1][3] The therapeutic potential of ABH has been demonstrated in preclinical models of endothelial dysfunction and erectile dysfunction.[3][4]

Core Mechanism of Action: A Transition-State Analogue

The inhibitory prowess of ABH lies in its ability to act as a transition-state analogue of L-arginine. The catalytic cycle of arginase involves the hydrolysis of L-arginine to L-ornithine and urea, a reaction facilitated by a metal-bridging hydroxide (B78521) ion within the enzyme's active site.

ABH, with its trigonal planar boronic acid group, mimics the planar guanidinium (B1211019) group of L-arginine.[1] Upon entering the active site, the boron atom of ABH is susceptible to nucleophilic attack by the metal-bridging hydroxide ion. This interaction leads to the formation of a stable tetrahedral boronate ion that effectively bridges the two manganese ions (Mn2+) in the active site.[1] This stable complex mimics the tetrahedral intermediate of the natural reaction, thus potently inhibiting the enzyme.

References

- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 2. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Battlefield: A Technical Guide to 2(S)-Amino-6-boronohexanoic Acid (ABH) as a Transition-State Analog Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2(S)-Amino-6-boronohexanoic acid (ABH), a potent transition-state analog inhibitor of the enzyme arginase. We delve into the molecular mechanism of inhibition, present a consolidated summary of its inhibitory constants, and provide detailed experimental protocols for its characterization. Furthermore, this guide visualizes the critical role of arginase in signaling pathways and outlines a typical workflow for the screening and evaluation of arginase inhibitors, offering a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.

Introduction: The Significance of Arginase Inhibition

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] This enzymatic activity is a critical component of the urea cycle, but it also plays a pivotal role in regulating the bioavailability of L-arginine for other metabolic pathways.[1] Notably, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1] By depleting the cellular pool of L-arginine, upregulated arginase activity can lead to reduced nitric oxide (NO) production, a key signaling molecule involved in vasodilation, immune response, and neurotransmission.[1] Consequently, arginase has emerged as a promising therapeutic target for a range of pathologies characterized by endothelial dysfunction and immune dysregulation, including cardiovascular diseases, asthma, and cancer.

Mechanism of Action: A Transition-State Mimic

This compound (ABH) is a synthetic amino acid analog that acts as a potent and selective inhibitor of both arginase I and II isoforms. Its inhibitory mechanism is rooted in its structural mimicry of the tetrahedral transition state of the L-arginine hydrolysis reaction. The boronic acid moiety of ABH is crucial for its inhibitory activity. Within the enzyme's active site, the boron atom is subject to nucleophilic attack by a metal-bridging hydroxide (B78521) ion, forming a stable tetrahedral boronate anion. This structure closely resembles the transient tetrahedral intermediate formed during the natural enzymatic reaction, effectively locking the enzyme in an inhibited state.

Quantitative Inhibitory Profile of ABH

The potency of ABH has been quantified in numerous studies, with its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) being key metrics. These values can vary depending on the arginase isoform, species, and the specific assay conditions, such as pH.

| Arginase Isoform | Species | Parameter | Value | Conditions | Reference(s) |

| Arginase I | Human | Ki | 88 nM | pH 7.4 | [2] |

| Arginase I | Human | Kd | 5 nM | pH 8.5 | [3][4] |

| Arginase I | Rat | IC50 | 0.8 µM | - | [5] |

| Arginase II | Human | Ki | 8.5 nM | pH 9.5 | [5] |

| Arginase II | Human | Ki | 0.25 µM | pH 7.5 | [2] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of the inhibitor's binding affinity, with lower values indicating higher potency. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity and can be influenced by substrate concentration.

Experimental Protocols

Arginase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds like ABH on arginase. The assay measures the production of urea, a product of the arginase-catalyzed reaction.

Materials:

-

Purified Arginase I or II

-

Arginine Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

L-arginine solution (substrate)

-

ABH or other test inhibitors

-

Urea detection reagent (e.g., α-isonitrosopropiophenone or a commercial kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the purified arginase solution in the arginine buffer at 37°C for 10-15 minutes to ensure activation by manganese ions.

-

Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing various concentrations of ABH or the test compound. Include a control well with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding an acidic reagent. Add the urea detection reagent and incubate according to the manufacturer's instructions to allow for color development. The intensity of the color is proportional to the amount of urea produced.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of Arginase-ABH Complex

This protocol provides a general outline for the crystallization of the human arginase I-ABH complex to elucidate its three-dimensional structure.[3][6]

Materials:

-

Highly purified human arginase I

-

ABH

-

Crystallization buffer (e.g., containing a precipitant like PEG, a buffer, and salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

Procedure:

-

Protein Expression and Purification: Express recombinant human arginase I in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.[3]

-

Complex Formation: Incubate the purified arginase I with a molar excess of ABH to ensure the formation of the enzyme-inhibitor complex.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitant type and concentration, pH, temperature, and additives) using high-throughput screening methods.[6]

-

Crystal Optimization: Optimize the initial crystallization conditions that yield crystals to improve their size and quality for X-ray diffraction.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[6]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement, using a known arginase structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure of the arginase-ABH complex.[3]

Cell-Based Arginase Activity Assay

This protocol describes how to measure arginase activity within cultured cells, which is essential for understanding the cellular effects of inhibitors like ABH.[7][8]

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

Cell lysis buffer (e.g., containing a non-ionic detergent like Triton X-100 and protease inhibitors)

-

Arginase assay reagents (as described in Protocol 4.1)

-

Protein quantification assay (e.g., Bradford or BCA assay)

Procedure:

-

Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with ABH or other compounds for a specified period.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.[8]

-

Centrifugation: Centrifuge the cell lysate to pellet cellular debris.[8]

-

Arginase Activity Measurement: Use the supernatant (cell lysate) to measure arginase activity as described in Protocol 4.1.

-

Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay.

-

Data Normalization: Normalize the arginase activity to the total protein concentration to account for variations in cell number. This is typically expressed as units of arginase activity per milligram of protein.

Visualizing the Core Mechanisms

Arginase in the Nitric Oxide Signaling Pathway

The following diagram illustrates the central role of arginase in modulating the nitric oxide signaling pathway by competing with nitric oxide synthase for their common substrate, L-arginine.

Experimental Workflow for Arginase Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the identification and characterization of novel arginase inhibitors, starting from initial screening to in-depth mechanistic studies.

Conclusion

This compound stands as a cornerstone in the study of arginase biology and the development of novel therapeutics targeting this enzyme. Its well-defined mechanism of action as a transition-state analog, coupled with its high potency, makes it an invaluable tool for researchers. This technical guide has provided a consolidated resource on ABH, from its fundamental inhibitory properties to practical experimental methodologies. The continued exploration of ABH and the development of next-generation arginase inhibitors hold significant promise for addressing a multitude of diseases driven by dysregulated L-arginine metabolism.

References

- 1. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of human arginase I at 1.29-A resolution and exploration of inhibition in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, Purification, Assay, and Crystal Structure of Perdeuterated Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Properties of 2(S)-Amino-6-boronohexanoic Acid (ABH)

Abstract

This compound (ABH) is a potent and specific inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] As a transition-state analog, ABH has become an invaluable tool for investigating the physiological and pathophysiological roles of arginase in various biological processes.[3][4] Arginase exists in two isoforms, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.[1][2] By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase plays a critical role in regulating nitric oxide (NO) bioavailability.[3][4] Consequently, inhibition of arginase by ABH has significant therapeutic potential in a range of diseases characterized by endothelial dysfunction and dysregulated immune responses, including cardiovascular diseases and cancer.[4][5] This technical guide provides a comprehensive overview of the biochemical properties of ABH, including its mechanism of action, enzyme inhibition kinetics, and its effects on relevant signaling pathways, along with detailed experimental protocols for its study.

Mechanism of Action

ABH is a synthetic amino acid analog of L-arginine where the guanidinium (B1211019) group is replaced by a boronic acid moiety.[6] This substitution is critical to its inhibitory function. The boronic acid group in ABH is capable of chelating the two manganese ions (Mn²⁺) within the active site of the arginase enzyme.[1] Upon binding, the trigonal planar boronic acid is subject to a nucleophilic attack by a metal-bridging hydroxide (B78521) ion in the enzyme's active site.[4] This results in the formation of a stable, tetrahedral boronate ion that mimics the tetrahedral intermediate of the L-arginine hydrolysis reaction.[4] ABH is characterized as a slow-binding, competitive, and reversible inhibitor of arginase.[7]

Biochemical and Physicochemical Properties

ABH is a white to beige powder, soluble in water.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄BNO₄ | [8] |

| Molecular Weight | 175.0 g/mol | [8] |

| CAS Number | 194656-75-2 (for HCl salt) | |

| Solubility | 20 mg/mL in H₂O (for HCl salt) | |

| Optical Activity | [α]/D +8 to +13°, c = 0.7 in H₂O (for HCl salt) | |

| Storage | 2-8°C, desiccated |

Enzyme Inhibition Kinetics

ABH exhibits potent inhibitory activity against both mammalian arginase isoforms. The reported inhibition constants (IC₅₀, Kᵢ, and Kₔ) can vary depending on the assay conditions, particularly pH.[3][9]

| Parameter | Human Arginase I (hARG1) | Human Arginase II (hARG2) | Other | Reference(s) |

| IC₅₀ | 223 nM | 509 nM | 0.8 µM (rat liver ARG1) | [1][6] |

| 800 nM | - | - | [10] | |

| Kᵢ | 88 nM (pH 7.4) | 8.5 nM (pH 9.5) | - | [1][9] |

| - | 0.25 µM (pH 7.5) | - | [3] | |

| Kₔ | 5 nM | - | - | [1] |

Note: IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant), Kₔ (Dissociation constant).

Impact on Signaling Pathways

Arginase is strategically positioned at the intersection of the urea cycle and nitric oxide (NO) synthesis, as both arginase and nitric oxide synthase (NOS) utilize L-arginine as a common substrate.[11]

Urea Cycle and Nitric Oxide Synthesis

Arginase catalyzes the final step of the urea cycle in the liver (ARG1) and other tissues (ARG2), converting L-arginine to L-ornithine and urea.[2] L-ornithine is a precursor for the synthesis of polyamines and proline. In parallel, NOS enzymes (eNOS, nNOS, iNOS) produce NO and L-citrulline from L-arginine.[11] By inhibiting arginase, ABH reduces the consumption of L-arginine through the urea cycle, thereby increasing its availability for NOS.[3] This leads to enhanced NO production, which has vasodilatory, anti-inflammatory, and anti-proliferative effects.[11]

Experimental Protocols

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available arginase activity assay kits and is suitable for determining the IC₅₀ of ABH. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:

-

Recombinant human arginase I or II

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

-

L-arginine solution (substrate)

-

ABH (inhibitor) dissolved in a suitable solvent (e.g., water or DMSO)

-

Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme in Arginase Assay Buffer at 37°C for 10-15 minutes to ensure activation by manganese ions.

-

Inhibitor Preparation: Prepare serial dilutions of ABH in the assay buffer. A solvent control (buffer with the same concentration of DMSO or water) should also be prepared.

-

Reaction Setup:

-

To the wells of a 96-well plate, add a fixed amount of the activated arginase enzyme.

-

Add the serially diluted ABH or solvent control to the respective wells.

-

Include a "no enzyme" control well containing only the assay buffer.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Initiate Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction proceeds linearly.

-

Stop Reaction & Color Development: Stop the reaction by adding the urea colorimetric reagents. This often involves an acidic solution which also facilitates the color reaction. Heat the plate as required by the specific reagent instructions (e.g., 90-100°C for 30-60 minutes).

-

Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each ABH concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the ABH concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Applications and Effects

In vivo studies have demonstrated the therapeutic potential of ABH. For instance, chronic oral administration of ABH has been shown to improve erectile function in aged rats by increasing NO bioavailability in cavernosal tissue.[12][13] It has also been investigated for its role in modulating the immune response in cancer models by targeting arginase expressed by myeloid-derived suppressor cells (MDSCs).[5] In rodent models of COPD, ABH inhibits LPS-induced increases in pulmonary IL-8, neutrophils, and airway fibrosis.

Conclusion

This compound is a powerful and specific tool for the study of arginase function and a promising scaffold for the development of therapeutic agents. Its ability to competitively inhibit both arginase isoforms leads to a significant modulation of the L-arginine metabolic pathways, most notably shunting the substrate towards the production of nitric oxide. The detailed kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry who are investigating the roles of arginase in health and disease. Further research into the pharmacokinetics and isoform selectivity of ABH derivatives will be crucial for its translation into clinical applications.[14]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biochain.com [biochain.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stackoverflow.com [stackoverflow.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Structure-Activity Relationship of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide for Arginase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 2(S)-Amino-6-boronohexanoic acid (ABH) and its derivatives as potent inhibitors of arginase. Elevated arginase activity is implicated in various pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, by depleting L-arginine, a substrate required for nitric oxide synthesis and T-cell function. The development of small molecule arginase inhibitors, with ABH as a key pharmacophore, represents a promising therapeutic strategy. This guide provides a comprehensive overview of the SAR, detailed experimental protocols for inhibitor evaluation, and visual representations of the relevant biological pathways to aid in the rational design of next-generation arginase inhibitors.

Structure-Activity Relationship of ABH Analogs

The inhibitory potency of ABH analogs against arginase is highly dependent on the nature of substituents at the α-carbon (Cα) of the amino acid backbone. The core ABH structure, featuring a boronic acid moiety that mimics the tetrahedral transition state of L-arginine hydrolysis, provides a robust scaffold for inhibitor design.[1] Modifications at the Cα position have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

Key SAR observations for Cα-substituted ABH derivatives are summarized in the table below. The data indicates that substitution at the alpha position is generally well-tolerated and can lead to improved inhibitory activity against both human arginase I (hARG1) and arginase II (hARG2).

| Compound | R Group (Substitution at Cα) | hARG1 IC50 (nM) | hARG2 IC50 (nM) | hARG1 Ki (nM) | hARG2 Ki (nM) |

| ABH | H | 800 | 1450 | - | 8.5[2], 250 (pH 7.5)[1][2] |

| Analog 1 | 2-pyrrolidin-1-ylethyl | 320 | - | - | - |

| Analog 2 | 2-piperidin-1-ylethyl | 19000 | 300000 | - | - |

| (2R)-ABH | H (R-enantiomer) | 1450 | 8000 | - | - |

| Analog 3 | CH3 | - | - | 230 | 1100 |

| Analog 4 | CH2CH3 | - | - | 340 | 1400 |

| Analog 5 | CH2CH2CH3 | - | - | 190 | 980 |

| Analog 6 | CH2-phenyl | - | - | 350 | 1600 |

| Analog 7 | CH2CH2-pyrrolidine | - | - | 32 | 190 |

| Analog 8 | CH2CH2-piperidine | - | - | 19 | 300 |

| Analog 9 | CH2CH2-morpholine | - | - | 45 | 450 |

Note: IC50 and Ki values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The evaluation of arginase inhibitors requires robust and reproducible experimental protocols. The most common method for determining arginase activity is a colorimetric assay that measures the amount of urea (B33335) produced from the hydrolysis of L-arginine.

Colorimetric Arginase Inhibition Assay

This protocol is adapted from commercially available kits and published literature.

1. Materials and Reagents:

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

L-Arginine Solution (Substrate)

-

Urea Standard Solution

-

Color Reagent A (e.g., α-isonitrosopropiophenone in acid)

-

Color Reagent B (e.g., diacetyl monoxime in acid)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Purified human arginase I or II

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~540 nm

2. Assay Procedure:

-

Reagent Preparation: Prepare all reagents and warm to the assay temperature (typically 37°C).

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme and Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add 25 µL of the diluted test compound or vehicle control (for no inhibitor and positive control wells).

-

Add 25 µL of the purified arginase enzyme solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the L-arginine solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 100 µL of the Color Reagent A.

-

Add 100 µL of the Color Reagent B to each well.

-

Mix thoroughly and incubate the plate at 95-100°C for 30-45 minutes for color development.

-

-

Absorbance Measurement:

-

Cool the plate to room temperature.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a urea standard curve by plotting the absorbance values of the urea standards against their known concentrations.

-

Determine the concentration of urea produced in each sample well from the standard curve.

-

Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving arginase and a typical workflow for SAR studies.

Figure 1: Simplified diagram of the L-arginine metabolic pathways.

Figure 2: A typical workflow for a structure-activity relationship study.

Conclusion

The development of potent and selective arginase inhibitors holds significant therapeutic promise. A thorough understanding of the structure-activity relationship of lead compounds like this compound is paramount for the rational design of new chemical entities with improved pharmacological profiles. This guide provides a foundational resource for researchers in this field, offering a compilation of SAR data, detailed experimental protocols, and visual aids to facilitate further drug discovery efforts. The continued exploration of the chemical space around the ABH scaffold, guided by the principles outlined herein, is expected to yield novel and effective arginase inhibitors for a range of diseases.

References

Synthesis of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide for Researchers

An in-depth guide to the synthesis of the potent arginase inhibitor, 2(S)-Amino-6-boronohexanoic acid (ABH), tailored for researchers, scientists, and professionals in drug development.

This compound (ABH) is a potent and specific inhibitor of arginase, an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2][3] By competing with L-arginine, ABH can modulate the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and immune responses.[1] This inhibitory activity makes ABH a valuable tool in research and a potential therapeutic agent for conditions associated with endothelial dysfunction and other pathologies where arginase activity is upregulated.[3][4][5][6] This guide provides a comprehensive overview of the synthesis of ABH, focusing on a high-yield, three-step process, and includes detailed experimental protocols and comparative data of different synthetic routes.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of ABH have been reported in the literature, with significant variations in overall yield and complexity. The following table summarizes the key quantitative data from two notable synthetic approaches.

| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |

| 2(S)-N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester | Stepwise elaboration of the amino acid side chain | 8 | 1.3% | [1] |

| Glycine (B1666218) | Alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary (BPB) | 3 | 50% | [1][7] |

High-Yield Synthesis of this compound

An improved and efficient three-step synthesis of ABH has been developed, affording the final product in a high overall yield of 50%.[1][7] This method utilizes the alkylation of a nickel(II) complex of the Schiff base of glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB) as the key step for asymmetric induction.[1]

Experimental Workflow

The following diagram illustrates the workflow for the high-yield synthesis of ABH.

Caption: Workflow for the three-step synthesis of ABH.

Detailed Experimental Protocols

The following protocols are based on the high-yield synthesis method.[1]

Step 1: Preparation of the Ni(II) Complex of the Schiff Base of Glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB)

A detailed procedure for the preparation of the starting chiral nickel complex can be found in the work of Belokon et al.

Step 2: Alkylation of the Glycine-BPB-Ni(II) Complex

-

To a solution of the Glycine-BPB-Ni(II) complex in dimethylformamide (DMF), add powdered potassium hydroxide (B78521) (KOH).

-

Stir the mixture vigorously at room temperature.

-

Add a solution of pinacol 4-bromobutylboronate in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for the specified time.

-

After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract with dichloromethane (B109758) (CH₂Cl₂).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated complex.

-

The diastereomeric ratio of the product can be determined by HPLC analysis. Recrystallization can be performed to improve the diastereomeric excess.[1]

Step 3: Hydrolysis and Purification of this compound (ABH)

-

Dissolve the alkylated complex in methanol (B129727) (MeOH).

-

Add the methanolic solution to a solution of hydrochloric acid (HCl) at 60 °C.

-

Reflux the mixture for 3 hours.[1]

-

Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

-

Add water and adjust the pH to 9-10 with concentrated ammonium hydroxide (NH₄OH).

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary, BPB.[1]

-

The aqueous phase containing crude ABH as the ammonium salt is then concentrated and purified by ion-exchange chromatography.

Mechanism of Arginase Inhibition

ABH acts as a transition-state analogue inhibitor of arginase.[1] The boronic acid moiety is crucial for its inhibitory activity. The boron atom is attacked by the metal-bridging hydroxide ion in the active site of arginase, forming a tetrahedral boronate species that mimics the proposed tetrahedral intermediate of the natural L-arginine hydrolysis.[1][3]

Caption: Inhibition of arginase by ABH.

This technical guide provides a foundational understanding of the synthesis and mechanism of action of this compound. The detailed protocols and comparative data are intended to assist researchers in the efficient preparation of this valuable arginase inhibitor for their scientific investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 4. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of new omega-borono-alpha-amino acids as rat liver arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Arginase Inhibitor 2(S)-Amino-6-boronohexanoic Acid (ABH): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2(S)-Amino-6-boronohexanoic acid (ABH) is a potent, orally active, and selective inhibitor of the arginase enzyme. By competing with the endogenous substrate L-arginine, ABH effectively modulates the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the biological activity of ABH, with a focus on its mechanism of action, quantitative enzyme inhibition data, and its effects on key signaling pathways. Detailed experimental protocols for assessing arginase activity and nitric oxide production are also provided to facilitate further research and development in this area.

Introduction

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). In mammals, two isoforms of arginase exist: arginase I (cytosolic) and arginase II (mitochondrial). While arginase plays a crucial role in the urea cycle, its activity also directly impacts the bioavailability of L-arginine for nitric oxide synthase (NOS). NOS utilizes L-arginine to produce nitric oxide, a key regulator of vascular tone, neurotransmission, and immune responses.

In various pathological conditions, including cardiovascular diseases, erectile dysfunction, and certain cancers, elevated arginase activity leads to a depletion of the L-arginine pool available for NOS, resulting in decreased NO production and endothelial dysfunction. This compound (ABH) has emerged as a valuable pharmacological tool and potential therapeutic agent due to its ability to competitively inhibit arginase, thereby restoring L-arginine levels for NO synthesis.

Mechanism of Action

ABH is a structural analog of L-arginine. Its boronic acid moiety is crucial for its inhibitory activity. The boron atom in ABH acts as a Lewis acid and forms a stable tetrahedral complex with the hydroxide (B78521) ion that bridges the two manganese ions in the active site of arginase. This mimics the transition state of the natural substrate L-arginine, leading to potent and competitive inhibition of the enzyme. By blocking the active site, ABH prevents the hydrolysis of L-arginine, thus increasing its availability for nitric oxide synthase.

Quantitative Inhibition Data

The inhibitory potency of ABH against different arginase isoforms has been quantified in several studies. The following table summarizes the key inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Arginase Isoform | Inhibition Parameter | Value | pH | Reference |

| Human Arginase I (hARG-1) | Kd | 5 nM | - | [1] |

| Human Arginase II (hARG-2) | Ki | 8.5 nM | 9.5 | [2] |

| Human Arginase II (hARG-2) | Ki | 0.25 µM (250 nM) | 7.5 | [2] |

| Rat Liver Arginase (ARG-1) | IC50 | 0.8 µM (800 nM) | - | [1] |

Note: The inhibitory potency of ABH is pH-dependent, with higher potency observed at a more alkaline pH.

Signaling Pathways and Experimental Workflows

The primary biological effect of ABH is the enhancement of nitric oxide production through the inhibition of arginase. This can be visualized in the following signaling pathway.

Caption: Mechanism of ABH-induced nitric oxide production.

The experimental workflow for evaluating the inhibitory effect of ABH on arginase activity and its downstream consequences typically involves a series of in vitro and cell-based assays.

Caption: General workflow for assessing ABH activity.

Experimental Protocols

Arginase Activity Assay (Colorimetric Method)

This protocol is a generalized method for determining arginase activity in biological samples and for assessing the inhibitory potential of compounds like ABH.

Materials:

-

L-Arginine solution (0.5 M, pH 9.7)

-

Maleate buffer (0.5 M, pH 7.5)

-

MnCl2 solution (10 mM)

-

Urea standards (0-10 µg)

-

α-Isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol)

-

Acid mixture (H2SO4:H3PO4:H2O at a 1:3:7 ratio)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Activate the arginase in the sample lysate by heating with MnCl2 at 55-60°C for 10 minutes.

-

Reaction Initiation: Add L-arginine solution to the activated enzyme to start the hydrolysis reaction. For inhibition studies, pre-incubate the enzyme with varying concentrations of ABH for a specified time before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for an appropriate time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the acid mixture.

-

Urea Quantification:

-

Add ISPF solution to each well.

-

Heat the plate at 100°C for 45 minutes to allow for color development.

-

Cool the plate to room temperature for 30 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the urea concentration in each sample by comparing the absorbance to the urea standard curve. Arginase activity is expressed as units/mg of protein, where one unit of activity is defined as the amount of enzyme that produces 1 µmol of urea per minute. For inhibition studies, calculate the IC50 value of ABH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide Production Measurement (Griess Assay)

This protocol measures nitrite (B80452) (a stable breakdown product of NO) in cell culture supernatants as an indicator of nitric oxide production.

Materials:

-

Cell culture medium

-

Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standards (0-100 µM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of ABH for a specified period (e.g., 24 hours). Include appropriate controls (untreated cells, vehicle control).

-

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add an equal volume of the Griess Reagent to each supernatant sample and the nitrite standards in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. The results can be expressed as the fold change in NO production compared to the control group.

Conclusion

This compound is a well-characterized and potent inhibitor of arginase. Its ability to increase the bioavailability of L-arginine for nitric oxide synthase makes it an invaluable tool for studying the physiological and pathological roles of the L-arginine/NO pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ABH and other arginase inhibitors in a variety of disease models. Future research should continue to investigate the in vivo efficacy, pharmacokinetics, and safety profile of ABH to pave the way for its potential clinical applications.

References

In Vitro Characterization of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] There are two isoforms of arginase in mammals, arginase I (cytoplasmic) and arginase II (mitochondrial), which differ in their tissue distribution and subcellular localization. Arginase plays a crucial role in the urea cycle and is implicated in various physiological and pathological processes, including immune regulation and cardiovascular function.[2][3] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can modulate the production of nitric oxide (NO), a key signaling molecule.[2][3] Consequently, arginase inhibitors like ABH are valuable tools for investigating the roles of arginase and have therapeutic potential in conditions associated with endothelial dysfunction, immune suppression, and cancer.[2][4][5] This technical guide provides an in-depth overview of the in vitro characterization of ABH, including its inhibitory activity, mechanism of action, and cellular effects, along with detailed experimental protocols.

Biochemical Characterization: Arginase Inhibition

ABH is a synthetic amino acid analog that acts as a transition-state inhibitor of both arginase I and arginase II.[2][3] The boronic acid moiety of ABH interacts with the binuclear manganese center in the active site of the enzyme, mimicking the tetrahedral intermediate of the arginine hydrolysis reaction.[2]

Quantitative Inhibition Data

The inhibitory potency of ABH against human arginase I (hARG1) and human arginase II (hARG2) has been determined in various studies. The data is summarized in the table below.

| Parameter | Arginase Isoform | Value | pH | Conditions | Reference |

| Ki | hARG2 | 8.5 nM | 9.5 | Slow-binding inhibition | [1][3][6] |

| Ki | Arginase I | 0.11 µM | - | - | [2] |

| Ki | Arginase II | 0.25 µM | 7.5 | Classical, competitive inhibition | [2][3] |

| IC50 | hARG1 | 223 nM | - | - | [7] |

| IC50 | hARG2 | 509 nM | - | - | [7] |

| IC50 | Rat Liver Arginase | 0.8 µM | - | - | [1] |

| IC50 | Arginase I | 0.14 ± 0.01 µM | - | 3 mM L-arginine | [8] |

Experimental Protocol: In Vitro Arginase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of ABH on arginase. The assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine.

Materials

-

Recombinant human arginase I or II

-

L-arginine solution

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MnCl2 solution (10 mM)

-

This compound (ABH)

-

Urea Assay Reagent (containing α-isonitrosopropiophenone)

-

Sulfuric acid/Phosphoric acid solution

-

96-well microplate

-

Microplate reader

Procedure

-

Enzyme Activation: Pre-incubate the arginase enzyme with 1 mM MnCl2 in Tris-HCl buffer for 10 minutes at 37°C to ensure maximal activity.

-

Inhibitor Preparation: Prepare a serial dilution of ABH in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the activated arginase enzyme to each well.

-

Add the different concentrations of ABH to the respective wells.

-

Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

-

Initiate Reaction: Add the L-arginine substrate to each well to start the reaction. The final concentration of L-arginine should be close to its Km value.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Stop Reaction: Stop the reaction by adding the sulfuric acid/phosphoric acid solution.

-

Color Development: Add the Urea Assay Reagent to each well and incubate at 95°C for 30 minutes for color development.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each ABH concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Characterization

The in vitro effects of ABH extend beyond purified enzyme inhibition and have significant consequences in cellular models, primarily through the modulation of L-arginine metabolism.

Modulation of T-Cell Proliferation and Activation

Arginine is an essential amino acid for T-lymphocyte proliferation and function.[4][9] Myeloid-derived suppressor cells (MDSCs) and some tumor cells express high levels of arginase, leading to the depletion of L-arginine in the microenvironment and subsequent suppression of T-cell responses.[4][5] ABH can reverse this immunosuppressive effect.

-

Reversal of T-Cell Suppression: In co-culture systems of T-cells with arginase-expressing cells (e.g., neutrophils or MDSCs), ABH has been shown to restore T-cell proliferation that was suppressed by arginine depletion.[4][5]

-

Enhanced T-Cell Activation: Inhibition of arginase by ABH can lead to hyperactivation of T-cells, characterized by increased proliferation and production of pro-inflammatory cytokines.[4][5]

Experimental Protocol: T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of ABH on T-cell proliferation in the presence of arginase-producing cells.

Materials

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Arginase-expressing cells (e.g., human polymorphonuclear neutrophils - PMNs)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin)

-

This compound (ABH)

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

96-well cell culture plate

-

Flow cytometer or liquid scintillation counter

Procedure

-

Cell Preparation: Isolate PBMCs or T-cells and PMNs from healthy donor blood.

-

Co-culture Setup:

-

Culture PMNs in a 96-well plate at a desired density.

-

Add different concentrations of ABH to the PMN cultures.

-

Incubate for a period to allow for arginase release and L-arginine depletion (e.g., 24 hours).

-

Prepare supernatants from these PMN cultures.

-

-

T-Cell Staining and Activation:

-

Label T-cells with a proliferation dye like CFSE.

-

Add the labeled T-cells to a new 96-well plate.

-

Add the prepared PMN supernatants to the T-cell cultures.

-

Stimulate T-cells with anti-CD3/CD28 beads.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

CFSE Dilution: Analyze the dilution of the CFSE dye in the T-cell population using a flow cytometer. Proliferation is indicated by a decrease in fluorescence intensity.

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Quantify T-cell proliferation in the different conditions (with and without ABH) to determine the effect of arginase inhibition.

Modulation of Nitric Oxide Production

By inhibiting arginase, ABH increases the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby promoting the production of nitric oxide (NO).[2][3] This is particularly relevant in endothelial cells, where NO plays a critical role in vasodilation and vascular health.

-

Increased NO Production: In cellular models of endothelial dysfunction, ABH has been shown to restore NO production.[6]

-

Reduced Inflammatory Responses: By promoting NO production, ABH can reduce the expression of inflammatory molecules such as ICAM-1 and VCAM-1.[6]

Conclusion

This compound is a well-characterized, potent inhibitor of both arginase I and II. Its in vitro characterization demonstrates a clear mechanism of action and significant effects on cellular pathways that are dependent on L-arginine metabolism. The detailed protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular effects of ABH and other arginase inhibitors in various experimental models. The ability of ABH to modulate immune responses and nitric oxide production underscores its importance as a research tool and its potential as a therapeutic agent.

References

- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Streptococcal Arginine Deiminase Inhibits T Lymphocyte Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2(s)-Amino-6-boronohexanoic acid (ABH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2(s)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of both arginase-I and arginase-II isoforms.[1][2][3] Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[2] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a crucial role in regulating nitric oxide (NO) production.[1][4] ABH functions as a transition-state analogue of L-arginine, where the guanidinium (B1211019) group is replaced by a boronic acid moiety.[2][4] This inhibition increases the bioavailability of L-arginine for NOS, thereby enhancing NO production.[4][5] Consequently, ABH holds therapeutic potential for various cardiovascular and endothelial disorders associated with decreased NO bioavailability, such as erectile dysfunction and hypertension.[1][4][6]

Physicochemical Properties of ABH Hydrochloride

| Property | Value |

| Synonyms | This compound hydrochloride, 6-Borono-L-norleucine hydrochloride |

| Molecular Formula | C₆H₁₄BNO₄ · HCl |

| Molecular Weight | 211.45 g/mol [3] |

| CAS Number | 194656-75-2[3] |

| Appearance | White to beige powder[3] |

| Solubility | 20 mg/mL in water[3] |

| Storage Temperature | 2-8°C, desiccated[3] |

Mechanism of Action and Signaling Pathway

ABH is a competitive inhibitor of arginase.[1] Arginase and nitric oxide synthase (NOS) share L-arginine as a substrate. Arginase converts L-arginine into L-ornithine and urea, which is a key step in the urea cycle and polyamine synthesis.[2] NOS metabolizes L-arginine to produce L-citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation.[7] By inhibiting arginase, ABH reduces the consumption of L-arginine, making it more available for NOS. This leads to increased NO production, which can restore endothelial function.[4]

References

- 1. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABH = 98 HPLC 194656-75-2 [sigmaaldrich.com]

- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 5. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing 2(S)-Amino-6-boronohexanoic acid (ABH) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific, orally active inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2][3] There are two primary isoforms of this enzyme in mammals, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization but are functionally similar.[2][4] By competing with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine, arginase plays a critical role in regulating nitric oxide (NO) bioavailability.[5] Upregulated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, by depleting L-arginine pools required for NO production and immune cell function.[5][6]

ABH serves as a critical research tool for investigating the physiological and pathophysiological roles of arginase in various in vitro models. Its ability to restore L-arginine availability for NOS makes it invaluable for studies in endothelial dysfunction, immunology, and oncology.[3][5] These application notes provide a comprehensive overview of ABH's mechanism, key applications with quantitative data, and detailed protocols for its use in cell culture.

Mechanism of Action

The primary mechanism of ABH is the competitive inhibition of arginase. L-arginine is a crucial amino acid that serves as a substrate for two key enzymes: Arginase and Nitric Oxide Synthase (NOS).[7]

-

Arginase Pathway: Arginase converts L-arginine into L-ornithine and urea. L-ornithine is a precursor for polyamines, which are essential for cell proliferation and collagen synthesis.[8]

-

NOS Pathway: NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7][9]

In disease states such as cancer or inflammation, arginase is often overexpressed, leading to L-arginine depletion.[6][10] This substrate limitation impairs NO production by NOS and suppresses T-cell proliferation, thereby promoting pathology.[2][10] ABH, as a boronic acid analog of L-arginine, binds to the arginase active site with high affinity, blocking its catalytic activity.[5] This inhibition increases the bioavailability of L-arginine for the NOS pathway, restoring NO production and modulating downstream cellular responses.[1]

Key Applications and Quantitative Data

ABH is utilized across various research fields to study the impact of arginase inhibition on cellular functions.

-

Cardiovascular Research: In models of endothelial dysfunction, ABH helps maintain NO production, reduce the expression of inflammatory molecules (ICAM-1, VCAM-1, MCP-1), and inhibit monocyte adhesion in endothelial cells.[1] It also inhibits angiotensin II-induced proliferation of aortic smooth muscle cells.[1]

-

Oncology and Immunology: The tumor microenvironment is often characterized by high arginase activity from myeloid-derived suppressor cells (MDSCs), which depletes L-arginine and suppresses T-cell and NK-cell anti-tumor responses.[2][6] ABH can inhibit arginase activity in myeloid cells, thereby restoring immune cell function and attenuating tumor cell growth.[3]

-

Inflammatory Conditions: ABH is used to study inflammatory processes where arginase upregulation contributes to pathology, such as in airway hyperresponsiveness.[11]

The effective concentration of ABH varies depending on the cell type, experimental conditions, and specific research question.

| Parameter | Value | Cell Type / System | Application Context | Reference |

| Ki | 8.5 nM | Human Arginase II (hARG2) | Enzyme Kinetics | [1][4] |

| Kd | 5.0 nM | Human Arginase I (hARG1) | Enzyme Kinetics | [4] |

| IC50 | 0.8 µM | Rat Liver Arginase I | Enzyme Inhibition | [4] |

| IC50 | 1.39 ± 0.10 mM | Human Arginase I (hARG1) | Kit-based Enzyme Assay | [10] |

| Effective Conc. | 100 µM | Mouse Aortic Endothelial Cells | Inflammation / NO Production | [1] |

| Effective Conc. | 100 µM | Rat Aortic Smooth Muscle Cells | Cell Proliferation | [1] |

| Effective Conc. | 0.01 - 1.0 mM | Mouse Dermal Fibroblasts | Arginase Activity | [1] |

| Effective Conc. | 50 µM | Human & Murine Myeloid Cells | Immune Response / Arginase Activity | [3] |

Experimental Protocols

Protocol 1: Preparation and Storage of ABH Stock Solution

Proper preparation of ABH is critical for reproducible results. ABH is typically supplied as a hydrochloride salt, which is soluble in water.

Materials:

-

This compound hydrochloride (ABH HCl) powder

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate Amount: Determine the required mass of ABH HCl to prepare a stock solution of desired concentration (e.g., 10-100 mM). The molecular weight of ABH HCl is 211.45 g/mol .

-

Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed ABH HCl powder in the appropriate volume of sterile water or PBS. Vortex briefly to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (up to 6 months). For short-term use, a 4°C storage is acceptable for up to one week.

Protocol 2: General Protocol for ABH Treatment in Cell Culture

This protocol provides a general workflow for treating adherent cells with ABH. Optimization of cell density, ABH concentration, and incubation time is recommended for each specific cell line and experiment.

Procedure:

-

Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the ABH stock solution. Dilute the stock to the final desired concentrations using pre-warmed cell culture medium. It is often recommended to use serum-free or low-serum medium during treatment to avoid confounding effects, but this should be optimized.

-

Vehicle Control: Prepare a vehicle control using the same medium and the same final concentration of the solvent (e.g., water or PBS) used for the ABH stock.

-

Treatment: Carefully aspirate the existing culture medium from the cells. Gently wash once with sterile PBS if required. Add the medium containing the appropriate concentration of ABH (or vehicle control) to the wells.

-

Incubation: Return the plates to the incubator for the desired treatment period. Pre-treatment times of 1-2 hours are common for inhibiting arginase before applying a stimulus.[1]

-

Downstream Analysis: Following incubation, harvest the cells, cell lysates, or culture supernatant for subsequent analysis, such as arginase activity assays, Western blotting, or NO measurement.

Protocol 3: Arginase Activity Assay in Cell Lysates

This protocol measures arginase activity by quantifying the amount of urea produced from L-arginine.

Materials:

-

Treated and control cells from Protocol 2

-

Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100

-

10 mM MnCl₂ in 10 mM Tris-HCl (pH 7.4)

-

L-arginine solution (0.5 M, pH 9.7)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone and diacetyl monoxime, or a commercial kit)

-

Urea standards

-

96-well microplate and plate reader

Procedure:

-

Cell Lysis: After ABH treatment, wash cells with cold PBS and lyse them by adding 100-200 µL of lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Enzyme Activation: Transfer 25 µL of lysate to a new tube. Add 25 µL of the MnCl₂ solution. Heat the mixture at 55-60°C for 10 minutes to activate arginase.

-

Arginine Hydrolysis: Initiate the reaction by adding 25 µL of 0.5 M L-arginine solution to each sample. Incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 400 µL of an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio).

-

Urea Detection: Add 25 µL of a colorimetric reagent (e.g., α-isonitrosopropiophenone) to each sample. Heat at 100°C for 45 minutes. Allow to cool in the dark for 10 minutes.

-

Measurement: Transfer 200 µL of each sample to a 96-well plate. Measure the absorbance at 540 nm.

-

Calculation: Calculate the urea concentration in each sample by comparing its absorbance to a urea standard curve. Normalize the arginase activity to the total protein concentration of the lysate (e.g., in µmol urea/min/mg protein).

Protocol 4: Measurement of Nitric Oxide (NO) Production via Griess Assay

This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

-

Culture supernatant from treated and control cells

-

Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standards

-

96-well microplate and plate reader

Procedure:

-

Sample Collection: After treating cells with ABH (and any stimulus, if applicable), carefully collect the culture supernatant. Centrifuge at 300 x g for 5 minutes to remove any detached cells.

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

-